molecular formula C12H15NO2 B1419980 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 1152518-91-6

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B1419980
CAS No.: 1152518-91-6
M. Wt: 205.25 g/mol
InChI Key: VZBUUIHOYJYDAX-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is characterized by a benzofuran core substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and an ethanamine side chain at the 2-position

Comparison with Similar Compounds

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, a derivative of benzofuran, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and an amine functional group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

  • IUPAC Name : 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine
  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1152518-91-6

Synthesis

The synthesis of this compound can be achieved through several methodologies, primarily involving the modification of existing benzofuran derivatives. The general synthetic route involves:

  • Formation of Benzofuran Core : Starting from o-hydroxyacetophenones or related compounds.
  • Substitution Reactions : Introducing the methoxy and amine groups via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study demonstrated that introducing a methyl group at the C–3 position of the benzofuran ring significantly enhanced the anticancer activity of related compounds .
  • The compound showed increased potency in inhibiting cell growth in human leukemia cells, with IC50 values indicating effective cytotoxicity at low concentrations .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This was confirmed through assays measuring phosphatidylserine exposure and caspase activation .
  • Enzyme Modulation : It may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways, although detailed molecular targets remain to be fully elucidated .

Antibacterial Activity

In addition to anticancer effects, some studies have explored the antibacterial properties of benzofuran derivatives. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific data on this compound's antibacterial efficacy is limited.

Case Studies

A review of various studies highlights the biological potential of benzofuran derivatives:

  • Cytotoxicity Studies : Compounds similar to this compound were tested against multiple cancer cell lines, showing varied cytotoxic effects depending on structural modifications .
  • Therapeutic Index Evaluation : The therapeutic index (TI) was calculated for several derivatives, indicating a favorable safety profile for some compounds when compared to their cytotoxic effects on cancer cells .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 (µM)Cell Line Tested
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanamineAnticancer< 10K562 (Leukemia)
Benzofuran Derivative AAnticancer< 20HeLa (Cervical Cancer)
Benzofuran Derivative BAntibacterialN/AE. coli

Properties

IUPAC Name

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUUIHOYJYDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 3
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

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